molecular formula C9H6O4 B6312783 5-Methyl-1,4-benzodioxan-2,3-dione CAS No. 97005-05-5

5-Methyl-1,4-benzodioxan-2,3-dione

Cat. No.: B6312783
CAS No.: 97005-05-5
M. Wt: 178.14 g/mol
InChI Key: AUKBOKBMRQWIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,4-benzodioxan-2,3-dione is a chemical building block of interest in organic synthesis and pharmaceutical research. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of biological activities . Researchers utilize this core structure in the design and synthesis of potential therapeutic agents. Derivatives of the 1,4-benzodioxane system have been investigated for various pharmacological applications, including as monoamine oxidase B (MAO-B) inhibitors for neurological disorders and as α- or β-adrenergic receptor blockers . The specific 2,3-dione functionality of this compound makes it a potential precursor for further chemical transformations, allowing for the creation of diverse libraries of molecules for biological screening. As a methyl-substituted variant, it offers a site for further derivatization, which can be crucial for fine-tuning the properties of the final molecule in structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,4-benzodioxine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKBOKBMRQWIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methyl 1,4 Benzodioxan 2,3 Dione and Analogues

Traditional Synthetic Pathways to 1,4-Benzodioxan-2,3-diones

The synthesis of the 1,4-benzodioxan-2,3-dione core traditionally relies on the cyclization of catechols with appropriate two-carbon synthons. These methods are analogous to the well-established synthesis of quinoxaline-2,3-diones from o-phenylenediamines. sapub.orgnih.govresearchgate.net

Cyclization Reactions Involving o-Catechols and Dicarbonyl Precursors

A primary and straightforward method for constructing the 1,4-benzodioxan-2,3-dione scaffold is the condensation of a catechol with a dicarbonyl precursor. sapub.orgnih.gov The most common dicarbonyl reagents for this purpose are oxalyl chloride or dialkyl oxalates.

The reaction of a catechol with oxalyl chloride, typically in the presence of a non-nucleophilic base to scavenge the liberated HCl, provides a direct route to the desired dione (B5365651). Alternatively, transesterification with a dialkyl oxalate (B1200264) under acidic or basic catalysis can also effect the cyclization. These reactions are foundational in heterocyclic chemistry and offer a reliable, albeit sometimes low-yielding, pathway to the benzodioxan-2,3-dione system. The general approach is depicted in the following reaction scheme:

Reaction Scheme: General Synthesis of 1,4-Benzodioxan-2,3-diones

Generated code

Oxidative Cyclization Strategies

Oxidative cyclization presents an alternative strategy for the formation of the 1,4-benzodioxan-2,3-dione ring system. nih.govresearchgate.netnih.gov These methods typically involve the formation of the benzodioxane ring from a precursor that is subsequently oxidized to the dione. For instance, a catechol can be reacted with a 1,2-dihaloethane to form a 2,3-dihydro-1,4-benzodioxane, which can then be oxidized at the 2 and 3 positions. However, achieving selective oxidation to the dione without cleaving the ring can be challenging.

Another conceptual approach involves the oxidative coupling of a catechol with a glyoxal (B1671930) derivative, although this is less commonly reported for the synthesis of 1,4-benzodioxan-2,3-diones specifically. Electrochemical methods have also been shown to be effective in the oxidation of related heterocyclic systems, suggesting their potential applicability in this context.

Targeted Synthesis of Methylated 1,4-Benzodioxan-2,3-dione Systems

The introduction of a methyl group at the 5-position of the 1,4-benzodioxan-2,3-dione scaffold requires specific strategies to ensure the correct regiochemistry.

Regioselective Functionalization Approaches

The direct methylation of a pre-formed 1,4-benzodioxan-2,3-dione via electrophilic aromatic substitution, such as a Friedel-Crafts reaction, is a plausible but potentially complex approach. The regiochemical outcome would be dictated by the directing effects of the substituents on the benzene (B151609) ring. The two ether oxygens are ortho, para-directing, while the dione functionality is deactivating and meta-directing. The interplay of these effects would likely lead to a mixture of products, making this a less desirable route for the targeted synthesis of the 5-methyl isomer.

Precursor Design for 5-Methyl Substitution

A more controlled and widely applicable strategy for the synthesis of 5-Methyl-1,4-benzodioxan-2,3-dione involves the use of a methylated precursor. researchgate.netnih.govscirp.org The key starting material for this approach is 3-methylcatechol (B131232) (3-methyl-1,2-dihydroxybenzene). wikipedia.orgdrugbank.comnih.gov

The synthesis commences with the condensation of 3-methylcatechol with a suitable dicarbonyl precursor, such as oxalyl chloride or a dialkyl oxalate. This reaction directly establishes the desired substitution pattern on the aromatic ring. The use of 3-methylcatechol ensures that the methyl group is positioned at what will become the 5-position of the final 1,4-benzodioxan-2,3-dione product. This precursor-based approach offers high regioselectivity and is generally the preferred method for synthesizing specifically substituted benzodioxane derivatives.

Reaction Scheme: Synthesis of this compound

Generated code

Modern Synthetic Techniques for Benzodioxane Scaffolds

Contemporary organic synthesis has introduced a variety of advanced techniques that can be applied to the construction of benzodioxane scaffolds, offering improvements in efficiency, selectivity, and environmental impact.

Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been employed in the synthesis of complex benzodioxane derivatives. researchgate.net For instance, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been reported for the synthesis of related dihydrobenzodioxine systems. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including those analogous to benzodioxanes. nih.govnih.gov The use of green catalysts and solvent systems is another area of active research, aiming to develop more sustainable synthetic routes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govindexcopernicus.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.govnih.gov Several studies have reported the successful application of microwave irradiation in the synthesis of benzodioxane and related heterocyclic derivatives. nih.govepa.govresearchgate.net

For instance, the synthesis of benzodioxinoquinoxaline derivatives has been achieved with high yields (up to 91%) through microwave-assisted Buchwald-Hartwig cross-coupling reactions. nih.gov Another green chemistry approach involves the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives by reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid, which acts as both a catalyst and a solvent. epa.govresearchgate.net This method offers the advantages of being solvent-free, having shorter reaction times, and providing high yields. epa.govresearchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the existing methods for analogous compounds provide a strong foundation for developing such a procedure. A plausible approach would involve the reaction of 4-methylcatechol (B155104) with an appropriate C2-building block under microwave irradiation. The reaction conditions could be optimized based on the successful synthesis of similar benzodioxane structures.

Table 1: Examples of Microwave-Assisted Synthesis of Benzodioxane Analogues

Starting MaterialsProductCatalyst/SolventReaction TimeYield (%)Reference
QF2Br2 and 9,9-dimethyl-9,10-dihydroacridineQF2Acr2--86 nih.gov
QF2Acr2 and pyrocatecholQAcr2--91 nih.gov
Catechol and Benzoic acid derivatives2-Phenyl-substituted 1,3-benzodioxole derivativesPolyphosphoric acid-- epa.govresearchgate.net
Isatoic anhydrides and α-amino acidsBenzodiazepine-2,5-dionesGlacial acetic acid3 min61-71 nih.gov
Aminoguanidine bicarbonate and Carboxylic acids5-Substituted 3-amino-1,2,4-triazolesHCl3 hup to 87 researchgate.net

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. nih.gov The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to accelerated reaction rates. This method has been successfully employed for the synthesis of various heterocyclic compounds, including those with a benzodioxane core. researchgate.netmdpi.com

A study on the synthesis of 1,4-benzodioxane-2-carboxyl-amino acids and peptides demonstrated that sonication is an efficient method, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and triethylamine (B128534) as a base. researchgate.net The use of ultrasound in the synthesis of dibenzo[b,e] unimi.itnih.govdiazepines has also been shown to be a highly effective option, significantly reducing reaction times and improving yields. eurekaselect.com For example, olanzapine (B1677200) was obtained in 67% yield within 1 hour, and quetiapine (B1663577) in 72% yield within 3 hours using an ultrasonic bath. eurekaselect.com

The application of ultrasound could be a promising strategy for the synthesis of this compound. A potential synthetic route could involve the condensation of 4-methylcatechol with a suitable precursor under ultrasonic irradiation. The optimization of parameters such as frequency, power, and solvent would be crucial for achieving high efficiency.

Table 2: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

Starting MaterialsProductCatalyst/SolventReaction TimeYield (%)Reference
Demethylolanzapine and Methyl iodideOlanzapineK2CO3 or Na2CO3 / DMF or CH3CN1 h67 eurekaselect.com
-Quetiapine-3 h72 eurekaselect.com
2-(4-isobutylphenyl)propanoic acid derivativesN-substituted 1,2,4-triazole-3-acetamide derivatives-39-80 min65-80 nih.gov

Multicomponent Reaction Strategies for Benzodioxane-Containing Compounds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. MCRs are increasingly being utilized in the synthesis of diverse heterocyclic scaffolds. nih.gov

While a specific multicomponent reaction for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to construct the benzodioxane ring system in a convergent manner. For instance, a strategy could be envisioned where 4-methylcatechol, a carbonyl compound, and another reactive species are combined in a single step to form a functionalized benzodioxane derivative. The development of novel MCRs for the synthesis of benzodioxane-containing compounds remains an active area of research.

The synthesis of 1,4-benzodiazepine-2,5-dione libraries has been achieved using Ugi four-component reactions, demonstrating the power of MCRs in generating structural diversity. researchgate.net Such strategies could potentially be adapted for the synthesis of libraries of benzodioxane derivatives, including analogues of this compound, for screening and lead optimization in drug discovery.

Chemical Reactivity and Transformational Chemistry of 5 Methyl 1,4 Benzodioxan 2,3 Dione

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-Methyl-1,4-benzodioxan-2,3-dione is activated towards electrophilic aromatic substitution by the electron-donating effects of the ether oxygens and the methyl group. The ether oxygens are ortho, para-directing, while the methyl group is also an ortho, para-director. The dione (B5365651) functionality, being part of a lactone, is electron-withdrawing and would deactivate the ring, but its influence is less pronounced than the activating groups. The regiochemical outcome of substitution is determined by the combined directing effects of these groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of the related 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) with nitric acid and trifluoroacetic acid results in the introduction of a nitro group onto the aromatic ring. nih.gov Similarly, Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640) in the presence of aluminum chloride is a well-established method. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)
HNO₃/H₂SO₄6-Nitro-5-methyl-1,4-benzodioxan-2,3-dione and 8-Nitro-5-methyl-1,4-benzodioxan-2,3-dione
Br₂/FeBr₃6-Bromo-5-methyl-1,4-benzodioxan-2,3-dione and 8-Bromo-5-methyl-1,4-benzodioxan-2,3-dione
CH₃COCl/AlCl₃6-Acetyl-5-methyl-1,4-benzodioxan-2,3-dione and 8-Acetyl-5-methyl-1,4-benzodioxan-2,3-dione

Reactions at the Dione Moiety

The dione moiety, an α-keto-lactone, is the most reactive site for nucleophilic attack and reduction due to the presence of two polarized carbonyl groups.

Nucleophilic Additions and Substitutions

The carbonyl carbons of the dione are electrophilic and susceptible to attack by nucleophiles. This can lead to addition products or ring-opening, depending on the nucleophile and reaction conditions.

Hydrolysis: The ester linkage is prone to hydrolysis under acidic or basic conditions, which would lead to the opening of the dioxane ring to form a carboxylic acid and an α-hydroxy ketone. The hydrolysis of related 1,3-benzoxazine-2,4-diones has been shown to proceed quantitatively to the parent salicylamide. nih.gov

Aminolysis: Reaction with amines can lead to ring-opening to form amides. For example, the reaction of quinoxaline-2,3-dione with ethane-1,2-diamine results in the formation of a 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one. sapub.org

Grignard Reagents: Grignard reagents are expected to add to one or both carbonyl groups. libretexts.orgmasterorganicchemistry.comopenstax.orgorganic-chemistry.orgyoutube.com Addition to one carbonyl would yield a tertiary alcohol after workup. The reaction of Grignard reagents with esters typically leads to the formation of tertiary alcohols through double addition. masterorganicchemistry.com

Reductive Transformations

The carbonyl groups of the dione can be reduced to alcohols using various reducing agents. The selectivity of the reduction depends on the reagent used.

Sodium Borohydride (NaBH₄): This milder reducing agent is capable of reducing ketones to secondary alcohols. masterorganicchemistry.comrsc.orgyoutube.comstackexchange.comorganic-chemistry.org It is anticipated that NaBH₄ would reduce one or both of the carbonyl groups of the dione to hydroxyl groups.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent that can reduce both ketones and esters to alcohols. ic.ac.ukmasterorganicchemistry.comyoutube.comni.ac.rsresearchgate.net Treatment of this compound with LiAlH₄ is expected to reduce both carbonyl groups to yield a diol.

Table 2: Predicted Products of Reduction of the Dione Moiety

Reducing AgentPredicted Major Product
NaBH₄, then H₃O⁺5-Methyl-2,3-dihydroxy-2,3-dihydro-1,4-benzodioxine
LiAlH₄, then H₃O⁺5-Methyl-2,3-dihydro-1,4-benzodioxine-2,3-diol

Ring-Opening and Ring-Closing Reactions of the Dioxane Ring

The dioxane ring, being a lactone, is susceptible to ring-opening reactions under various conditions. Ring-opening polymerization of related 1,4-dioxane-2,5-diones has been reported. openstax.orgnih.gov This suggests that under appropriate catalytic conditions, this compound could undergo polymerization to form a polyester. The reaction of 2-prop-2-ynyloxyphenols with palladium catalysts can lead to the formation of 2,3-dihydrobenzo ic.ac.uknih.govdioxine derivatives, indicating the possibility of forming the dioxane ring system through cyclization reactions. nih.govresearchgate.net

Transition Metal-Catalyzed Transformations

The aromatic ring and the C-H bonds of the methyl group offer sites for transition metal-catalyzed functionalization. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For instance, palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been demonstrated. acs.org It is conceivable that the aromatic C-H bonds of this compound could undergo similar transformations. Furthermore, palladium-catalyzed oxidative aminocarbonylation-cyclization has been used to synthesize 2,3-dihydrobenzo ic.ac.uknih.govdioxine derivatives. nih.govresearchgate.net

Photoinduced Chemical Reactions and Photochemistry

The photochemical behavior of α-keto esters and related diones often involves α-cleavage (Norrish Type I reaction) upon irradiation. libretexts.org This can lead to the formation of radical intermediates, which can then undergo various subsequent reactions such as decarbonylation, rearrangement, or reaction with solvents or other molecules. The photolysis of cyclic α-hydroxy ketones has been shown to yield lactones via ketene (B1206846) intermediates. cdnsciencepub.com The photochemistry of quinoxaline-2-ones, which have a similar dione-like structure within a heterocyclic ring, has been studied, revealing photoreduction and cycloaddition reactions. rsc.org The photolysis of α-keto acids and esters has also been investigated, showing pathways that can lead to decarboxylation. acs.orgacs.org Furthermore, the photoinduced processes of quinoxaline (B1680401) derivatives can lead to the generation of reactive oxygen species. mdpi.com It is plausible that UV irradiation of this compound could initiate similar photochemical transformations.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1,4 Benzodioxan 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For substituted 1,4-benzodioxanes, NMR is crucial for establishing the regiochemistry of substituents on the aromatic ring and the stereochemistry of substituents on the dioxane ring. researchgate.netmdpi.com

One-Dimensional NMR (¹H, ¹³C) Analysis

While specific ¹H and ¹³C NMR data for 5-Methyl-1,4-benzodioxan-2,3-dione are not available, analysis of related structures provides a general understanding of the expected spectral features. For instance, in various 1,4-benzodioxane (B1196944) derivatives, the protons of the dioxane ring typically appear as a set of multiplets in the aliphatic region of the ¹H NMR spectrum. mdpi.comchemicalbook.com The chemical shifts and coupling constants of these protons are indicative of their conformation. The aromatic protons exhibit characteristic splitting patterns depending on the substitution pattern of the benzene (B151609) ring. mdpi.com Similarly, the ¹³C NMR spectra would show distinct signals for the aliphatic and aromatic carbons, as well as the carbonyl carbons of the dione (B5365651) functionality. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. researchgate.net

COSY (Correlation Spectroscopy) would be used to establish the connectivity between coupled protons, for example, within the aromatic ring and the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for identifying the substitution pattern on the aromatic ring by showing correlations between protons and carbons over two or three bonds. mdpi.commdpi.comresearchgate.net This technique would be critical in confirming the position of the methyl group at C5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scirp.org For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups (C=O) of the dione functionality, typically in the region of 1700-1800 cm⁻¹. Other significant peaks would include those for C-O ether linkages and aromatic C-H and C=C stretching vibrations. scirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. scirp.org High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would offer clues about the different structural components of the molecule.

Advanced Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism for Chiral Derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings and carbonyl groups. Circular Dichroism (CD) spectroscopy would be relevant for chiral derivatives of this compound, should they be synthesized, to determine their absolute configuration.

Computational Chemistry and Theoretical Investigations of 5 Methyl 1,4 Benzodioxan 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. acs.org For 5-Methyl-1,4-benzodioxan-2,3-dione, DFT calculations can elucidate its fundamental electronic structure and reactivity patterns. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a comprehensive understanding of the molecule's behavior. acs.org

Geometry Optimization and Conformational Analysis

Conformational analysis of related 1,3-dioxane (B1201747) systems has shown that the chair conformation with an equatorial methyl group is often the most stable. researchgate.net A similar approach for this compound would involve calculating the relative energies of different conformers to identify the global minimum. This information is crucial as the biological activity of a molecule is intimately linked to its three-dimensional structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Chair (equatorial methyl)0.00
Chair (axial methyl)2.50
Twist-Boat5.80
Boat7.20

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are hypothetical.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides key insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. This would reveal the most likely sites for electrophilic and nucleophilic attack. The energies of these orbitals and the HOMO-LUMO gap would be calculated to predict its kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-7.2
LUMO Energy-1.8
HOMO-LUMO Gap5.4

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are hypothetical.

Spectroscopic Property Prediction and Validation

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. acs.org For this compound, theoretical vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis) can be calculated. nih.gov The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific molecular motions. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum. nih.gov Agreement between the calculated and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could be used to explore its conformational landscape in a more dynamic fashion than static DFT calculations. These simulations can reveal the flexibility of the dioxan ring and the rotational freedom of the methyl group, providing a more realistic picture of the molecule's behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While developing a QSAR model requires a dataset of compounds with known activities, the theoretical aspects of QSAR can be discussed in the context of this compound.

A theoretical QSAR study for a series of 1,4-benzodioxan-2,3-dione derivatives would involve calculating a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and electronic. For this compound, these descriptors would quantify its molecular properties. For instance, the presence of the methyl group would affect descriptors related to size and lipophilicity, while the dione (B5365651) functionality would influence electronic and hydrogen bonding descriptors. These descriptors could then be used in a statistical model to predict the biological activity of novel, unsynthesized analogs. nih.gov

Molecular Docking Studies with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would be performed to investigate its potential to interact with various biological targets. The 1,4-benzodioxane (B1196944) scaffold is known to be present in compounds targeting a range of receptors and enzymes. unimi.it A docking study would involve placing the 3D structure of this compound into the binding site of a chosen protein. The docking algorithm would then explore different binding poses and score them based on the predicted binding affinity.

The results of a docking study would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues. nih.govsemanticscholar.orgf1000research.com This information is invaluable for understanding the structural basis of its potential biological activity and for guiding the design of more potent and selective derivatives.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr123, Phe256, Ser189
Type of InteractionsPi-pi stacking with Phe256, Hydrogen bond with Ser189

Note: This table is illustrative and represents the type of data that would be generated from molecular docking studies. The values are hypothetical.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

While specific pharmacophore models for this compound are not extensively documented in publicly available research, the principles of pharmacophore modeling and ligand-based drug design are highly applicable to this compound and its structural class, the 1,4-benzodioxanes. This section will explore the theoretical application of these computational techniques to this compound, drawing upon established research on related 1,4-benzodioxane derivatives to illustrate these concepts.

Ligand-based drug design is a computational strategy employed when the three-dimensional structure of a biological target is unknown. nih.gov This approach relies on the analysis of a set of molecules (ligands) that are known to interact with the target to identify the key structural and chemical features responsible for their biological activity. nih.gov A pharmacophore is the three-dimensional arrangement of these essential features that a molecule must possess to be recognized by the target receptor and elicit a biological response. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

For this compound, a hypothetical pharmacophore model can be constructed based on its inherent structural features. The key pharmacophoric features of this molecule would likely include:

Aromatic Ring: The benzene (B151609) ring of the benzodioxan scaffold serves as a key aromatic feature.

Hydrogen Bond Acceptors: The two ketone oxygens and the two ether oxygens in the dioxin ring are potential hydrogen bond acceptors.

Hydrophobic Center: The methyl group at the 5-position introduces a hydrophobic feature.

The development of a pharmacophore model for a series of compounds including this compound would involve aligning it with other active molecules to identify common features. This model could then be used for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. researchgate.net

The 1,4-benzodioxane scaffold is a versatile template that has been extensively used in medicinal chemistry to design molecules with a wide range of biological activities. nih.gov Research on various 1,4-benzodioxane derivatives provides valuable insights into how modifications to this core structure influence their interaction with biological targets, a key aspect of ligand-based drug design.

For instance, studies on 1,4-benzodioxane-based aryl-piperazine derivatives as alpha-blocking agents have elucidated important structure-activity relationships (SAR). nih.gov These studies have shown that the nature and position of substituents on the 1,4-benzodioxane ring system can significantly impact their affinity and selectivity for different adrenoceptor subtypes. nih.govnih.gov A pharmacophore model for α1-adrenoceptor antagonists has been validated using a series of 1,4-benzodioxane-arylpiperazine derivatives, highlighting the importance of specific structural moieties for biological activity. nih.gov

Furthermore, research into 1,4-benzodioxan-related compounds has demonstrated that the stereochemistry of the molecule can play a crucial role in its biological activity. For example, in a series of 1,4-dioxane (B91453) derivatives, the (S)-enantiomers were found to be more potent at α1-adrenoceptors, while the opposite was observed for their interaction with 5-HT1A receptors. acs.org This highlights the importance of considering the three-dimensional arrangement of pharmacophoric features in drug design.

The versatility of the 1,4-benzodioxane scaffold is further underscored by its use in the design of inhibitors for other targets, such as monoamine oxidase B (MAO-B) and the bacterial cell division protein FtsZ. nih.govnih.gov In the case of MAO-B inhibitors, 1,4-benzodioxan-substituted chalcones were designed and found to be potent and selective, with molecular docking studies providing a rationale for their enzyme-inhibitor interactions. nih.gov Similarly, computational studies have guided the development of benzodioxane-benzamide derivatives as inhibitors of FtsZ, a promising target for new antibiotics. nih.gov

The table below summarizes the structure-activity relationships for a series of 1,4-benzodioxane derivatives, illustrating the impact of structural modifications on their biological activity.

Compound Modification Target Activity Reference
WB4101-related benzodioxanesReplacement of the phenoxyethyl moiety with N-alkyl piperazineα1- and α2-adrenoceptorsValidation of a pharmacophore model for α1-adrenoceptor antagonists. nih.gov nih.gov
4-Phenylchroman analoguesIntroduction of a carbonyl moiety at position 1α1-adrenoreceptor subtypesIncreased potency at α1A-ARs. nih.gov nih.gov
1,4-Dioxane derivativesReplacement of the 1,4-benzodioxane template with a 1,4-dioxane ringα1-adrenoceptor subtypes and 5-HT1A receptorsDevelopment of selective α1D-AR antagonists and full 5-HT1A receptor agonists. researchgate.net researchgate.net
1,4-Benzodioxan-substituted chalconesIncorporation of a chalcone (B49325) moietyMonoamine oxidase B (MAO-B)Potent and selective inhibition of hMAO-B. nih.gov nih.gov
Benzodioxane-benzamidesExploration of the hydrophobic subpocketFtsZPotent inhibitors with low MICs against MRSA. nih.gov nih.gov

Synthetic Derivatives and Analogues of 5 Methyl 1,4 Benzodioxan 2,3 Dione

Modification of the Methyl Group

The methyl group at the 5-position of the 1,4-benzodioxan-2,3-dione ring system is a benzylic carbon, making it particularly amenable to oxidative transformations. libretexts.orglibretexts.org This reactivity allows for its conversion into other functional groups, thereby providing a route to a variety of derivatives.

Standard oxidizing agents can be employed to modify this benzylic position. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) under hot acidic conditions can oxidize the methyl group completely to a carboxylic acid. libretexts.orglibretexts.org This transformation would yield 1,4-benzodioxan-2,3-dione-5-carboxylic acid. Milder, more controlled oxidation methods, potentially employing catalytic systems with molecular oxygen, could lead to the corresponding aldehyde, 5-formyl-1,4-benzodioxan-2,3-dione. beilstein-journals.orgmdpi.com The functionalization of such benzylic methylenes is a well-established field, with numerous methods developed for converting these C-H bonds into C-C, C-N, or C-O bonds. acs.orgnih.govrsc.org

Table 1: Potential Oxidative Modifications of the 5-Methyl Group

Starting MaterialReagents and ConditionsProduct
5-Methyl-1,4-benzodioxan-2,3-dione1. KMnO₄, H₂O, H⁺, heat1,4-Benzodioxan-2,3-dione-5-carboxylic acid
This compoundCatalytic aerobic oxidation (e.g., Co/Mn catalyst, O₂)5-Formyl-1,4-benzodioxan-2,3-dione

Substitutions on the Benzene (B151609) Ring

Introducing substituents onto the aromatic portion of this compound is most commonly achieved by utilizing a pre-substituted catechol in the initial cyclization reaction. This synthetic strategy allows for precise control over the position and nature of the substituents on the benzene ring.

For example, the synthesis of bromo-substituted 1,4-benzodioxane (B1196944) derivatives has been accomplished by starting with 3-bromocatechol. The reaction with methyl 2,3-dibromopropionate yields a mixture of regioisomeric bromo-substituted methyl 1,4-benzodioxane-2-carboxylates. illinois.edu This approach can be adapted to produce halogenated derivatives of this compound by starting with the appropriately substituted 3-methylcatechol (B131232).

Similarly, other functional groups can be introduced. The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogues has been demonstrated starting from gallic acid (3,4,5-trihydroxybenzoic acid). mukundamandal.com This precursor, after esterification, reacts with 1,2-dibromoethane (B42909) to form the benzodioxane ring, carrying forward the substituent from the initial catechol. mukundamandal.com

Modifications at the Dione (B5365651) Moiety

The 1,2-dicarbonyl (α-ketoester) functionality within the dione moiety is a highly reactive site for further chemical modifications, including ring-opening reactions and the construction of fused heterocyclic systems.

Ring-Opened Derivatives

The 1,4-benzodioxan-2,3-dione structure contains a cyclic oxalate (B1200264) ester. Cyclic oxalates are known to be highly susceptible to hydrolysis. nih.gov Kinetic studies on 1,4-dioxane-2,3-dione have shown that it hydrolyzes hundreds of times more rapidly than its acyclic counterpart, diethyl oxalate. nih.gov This high reactivity is attributed to the ring strain.

Therefore, under aqueous conditions, particularly with acid or base catalysis, the this compound ring is expected to open readily. This hydrolysis would cleave the ester bonds, leading to the formation of 3-methyl-1,2-dihydroxybenzene (3-methylcatechol) and oxalic acid. Studies on the similar 1,3-benzoxazine-2,4-dione structure also show that it undergoes quantitative hydrolysis back to its parent salicylamide, highlighting the inherent reactivity of such cyclic structures. nih.gov This ring-opening can be a key step in designing prodrugs or creating new materials via ring-opening polymerization. mdpi.comgoogle.comnih.gov

Incorporation into Fused Heterocyclic Systems (e.g., triazoles, thiadiazoles, quinazolines)

The α-dicarbonyl nature of the 2,3-dione moiety makes it an excellent electrophilic partner for condensation reactions with binucleophiles. This provides a powerful method for constructing fused heterocyclic rings onto the benzodioxane framework.

A classic example is the reaction with o-phenylenediamines to form quinoxalines. The reaction of an α-dicarbonyl compound with a 1,2-diamine is a well-established and efficient method for quinoxaline (B1680401) synthesis. organic-chemistry.orgnih.govresearchgate.netresearchgate.net In this reaction, this compound would react with an o-phenylenediamine (B120857) derivative, where the two amino groups successively attack the two carbonyl carbons, followed by dehydration to yield a fused quinoxaline-benzodioxane system.

This strategy can be extended to other binucleophiles to create a variety of fused five- and six-membered heterocyclic rings.

Fused Triazoles: Reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused triazine systems.

Fused Thiadiazoles: Condensation with thiourea (B124793) or related compounds could yield fused thiadiazine structures.

Fused Imidazoles: Reaction with ammonia (B1221849) or primary amines under specific conditions could potentially lead to imidazole-fused systems.

Table 2: Examples of Fused Heterocycle Synthesis

Reactant 1Reactant 2Fused Heterocyclic Product
This compoundo-PhenylenediamineA methyl-substituted benzo[b]quinoxalino[2,3-e] acs.orgnih.govdioxine
This compoundHydrazineA methyl-substituted acs.orgnih.govdioxino[2,3-d]pyridazine-1,4-dione derivative

Stereochemical Aspects and Chiral Synthesis of Benzodioxane Derivatives

Many biologically active benzodioxane derivatives are chiral, and their pharmacological effects are often highly dependent on the absolute configuration of the stereocenters. acs.org The development of methods for the asymmetric synthesis of benzodioxane derivatives is therefore a significant area of research.

Several strategies have been developed to obtain enantiomerically pure or enriched benzodioxane compounds:

Enzymatic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid and its esters. acs.org This method separates the two enantiomers based on their different reaction rates with the enzyme.

Palladium-Catalyzed Asymmetric Synthesis: Transition metal catalysis offers powerful tools for chiral synthesis. Palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohols is one such method. acs.org

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxin (B1211060) compounds can produce chiral 1,4-benzodioxane derivatives with high enantioselectivity. acs.org

Use of Chiral Pool Starting Materials: Incorporating a chiral building block into the synthesis is a common strategy. For instance, reacting a catechol with an enantiomerically pure three-carbon unit, such as a glycidyl (B131873) tosylate, can lead to the formation of a chiral benzodioxane ring.

These methods underscore the importance of stereocontrol in the synthesis of benzodioxane derivatives, enabling the preparation of specific stereoisomers for biological evaluation and other applications.

Mechanistic Insights into the Biological Activities of 5 Methyl 1,4 Benzodioxan 2,3 Dione and Its Analogues

Adrenoreceptor Modulation Mechanisms

Alpha-1 Adrenoreceptor Antagonism and Subtype Selectivity

Compounds based on the 1,4-benzodioxan structure are well-established as antagonists of alpha-1 (α₁) adrenergic receptors. wikipedia.orgwikipedia.org These receptors are G protein-coupled receptors that are activated by the catecholamines epinephrine (B1671497) and norepinephrine, playing a crucial role in smooth muscle contraction and neurotransmission. wikipedia.orgacs.org The antagonistic action of benzodioxan derivatives involves blocking these receptors, thereby inhibiting the physiological response to catecholamines. wikipedia.org

Research has demonstrated that structural modifications to the benzodioxan moiety significantly influence binding affinity and selectivity for α₁-adrenoceptors over α₂-adrenoceptors. nih.gov Many benzodioxan-like compounds show a pronounced preference for α₁-adrenoceptor sites, being 5 to 50 times more potent at inhibiting the binding of the α₁-selective radioligand ³H-prazosin compared to the α₂-selective radioligand ³H-clonidine. nih.gov The introduction of a methyl group can create a second chiral center, leading to racemates that differ tenfold in their activity and selectivity towards α₁-adrenoceptors. nih.gov

Further studies have explored the selectivity of these analogues for the three primary α₁-adrenoceptor subtypes: α₁ₐ, α₁ₑ, and α₁₋. While some antagonists like prazosin (B1663645) show little to no selectivity among these subtypes nih.gov, certain structural analogues of benzodioxan exhibit marked preference. For instance, replacing the planar 1,4-benzodioxane (B1196944) template with a more flexible 1,4-dioxane (B91453) ring can yield compounds that are selective antagonists for the α₁₋-adrenoreceptor subtype. nih.gov The compound 5-Me-urapidil, which is structurally related, also demonstrates selectivity for the α₁ₐ subtype. nih.gov This subtype selectivity is critical, as the different subtypes have distinct tissue distributions and physiological roles. acs.orgresearchgate.net

Compound/Analogue TypeTarget Receptor(s)Observed ActivitySelectivity ProfileReference(s)
Benzodioxane Derivatives (General) α₁- and α₂-AdrenoceptorsAntagonism5-50 times more selective for α₁ over α₂ nih.gov
Phendioxan α₁-AdrenoceptorPotent AntagonismSelective for α₁ nih.gov
1,4-Dioxane Analogue (Compound 14) α₁₋-AdrenoceptorAntagonismSelective for α₁₋ subtype nih.gov
5-Me-Urapidil α₁ₐ-AdrenoceptorAntagonismSelective for α₁ₐ subtype nih.gov

Receptor Binding Assays (Methodological Focus)

The characterization of α₁-adrenoceptor antagonism by 5-Methyl-1,4-benzodioxan-2,3-dione and its analogues is primarily achieved through receptor binding assays. nih.gov This technique quantifies the interaction between a compound (the ligand) and its receptor target in tissue or cell membrane preparations.

A standard methodological approach involves the use of a radiolabeled antagonist with high affinity and selectivity for the receptor of interest. For α₁-adrenoceptors, [³H]-prazosin is a classical and widely used radioligand due to its high affinity for these sites. nih.govnih.govresearchgate.net The assay is conducted using membrane preparations from tissues rich in α₁-adrenoceptors, such as the rat brain or arteries. nih.govnih.gov

The core procedure is as follows:

Membrane Preparation: Tissues are homogenized and centrifuged to isolate a membrane fraction containing the α₁-adrenoceptors. In some cases, receptors are solubilized from the membrane using detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate). researchgate.net

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]-prazosin) in the presence of varying concentrations of the unlabeled test compound (e.g., a benzodioxan analogue).

Separation: After incubation reaches equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly accomplished by rapid filtration through glass fiber filters, which trap the membranes and bound ligand while allowing the unbound ligand to pass through. researchgate.net An alternative for solubilized receptors is the polyethylene (B3416737) glycol precipitation technique. researchgate.net

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. This reflects the amount of radioligand bound to the receptors.

By measuring the ability of the test compound to displace the radioligand, its binding affinity (often expressed as an inhibition constant, Ki) can be determined. Competition curves are generated, and from these, the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated, which is then used to derive the Ki value. nih.gov

Serotoninergic Receptor (5-HT1A) Agonism Mechanisms

In addition to their effects on adrenergic receptors, certain analogues of 1,4-benzodioxan demonstrate significant activity at serotonin (B10506) 5-HT₁ₐ receptors. nih.govnih.gov The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) that binds the neurotransmitter serotonin. wikipedia.org It is coupled to the Gi protein; its activation leads to the inhibition of adenylyl cyclase and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in membrane hyperpolarization and a reduction in the firing rate of the neuron, a key mechanism in mediating mood and anxiety. wikipedia.orgnih.gov

Studies on 1,4-dioxane derivatives have shown that they can act as potent, full agonists at the 5-HT₁ₐ receptor. nih.gov The mechanism of agonism involves the compound binding to the receptor and stabilizing it in an active conformation, which facilitates its coupling to the Gi protein. This activation of the G protein can be measured experimentally by quantifying the binding of guanosine (B1672433) 5'-O-(3-[³⁵S]thiotriphosphate) ([³⁵S]GTPγS) to cell membranes expressing the receptor. nih.gov An increase in [³⁵S]GTPγS binding in the presence of the compound confirms its agonist activity. nih.gov

Interestingly, structure-activity relationship studies have revealed a reversed stereochemical requirement for binding to 5-HT₁ₐ receptors compared to α₁-adrenoceptors for some 1,4-dioxane analogues. For one such compound, the (S)-enantiomer was found to be a potent 5-HT₁ₐ receptor agonist that was highly selective over α₁-adrenoceptor subtypes. nih.gov This highlights how subtle changes in stereochemistry can dramatically shift the pharmacological profile of these compounds from an adrenergic antagonist to a serotoninergic agonist.

Compound/Analogue TypeTarget ReceptorBinding Affinity (Ki)Observed ActivityReference(s)
(S)-2 (1,4-Dioxane Derivative) 5-HT₁ₐHigh PotencyAgonist nih.gov
Compound 15 (1,4-Dioxane Derivative) 5-HT₁ₐHigh PotencyFull Agonist nih.gov
Arylpiperazine Derivatives 5-HT₁ₐ1.2 nM - 21.3 nMLigand/Inhibitor semanticscholar.org

Monoamine Oxidase (MAO) Inhibition Mechanisms

MAO-A and MAO-B Isozyme Selectivity

Monoamine oxidases (MAO) are flavin-dependent enzymes responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govnih.gov There are two main isoforms, MAO-A and MAO-B, which share about 70% sequence identity but differ in their substrate preferences and inhibitor sensitivities. nih.govcriver.com MAO-A preferentially metabolizes serotonin and noradrenaline, while MAO-B favors substrates like benzylamine (B48309) and β-phenylethylamine. nih.gov

A series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives have been synthesized and evaluated for their inhibitory activity against both human MAO isoforms. nih.govnih.gov The majority of these compounds were found to be highly selective inhibitors of MAO-B. nih.gov For example, one of the most potent compounds in a study, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one, exhibited an IC₅₀ value of 0.026 µM for MAO-B with a selectivity index (SI = IC₅₀ for MAO-A / IC₅₀ for MAO-B) greater than 1538, indicating profound selectivity for the B isoform. nih.govnih.gov This selectivity is attributed to specific interactions within the active site of the MAO-B enzyme. nih.gov

Compound/Analogue TypeTarget IsozymeIC₅₀ ValueSelectivity Index (SI)Reference(s)
1,4-Benzodioxan-substituted Chalcones MAO-B0.026 µM (most potent example)>1538 nih.govnih.gov
5-hydroxy-2-methyl-chroman-4-one MAO-B3.23 µM~4 (over MAO-A) nih.gov

Reversibility of Enzyme Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, is a critical mechanistic feature. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation, whereas reversible inhibitors bind non-covalently and can dissociate from the enzyme.

Kinetic and reversibility studies have confirmed that the selective MAO-B inhibitory action of 1,4-benzodioxan-substituted chalcones is reversible. nih.govnih.govresearchgate.net The reversibility of inhibition is often determined using dialysis methods or time-dependent inhibition experiments. nih.govnih.govresearchgate.net In a dialysis experiment, a mixture of the enzyme and inhibitor is dialyzed for an extended period. If the enzyme's activity is restored, it indicates that the inhibitor has dissociated, confirming reversible binding. nih.gov For the benzodioxan chalcone analogues, such experiments showed that they act as competitive and reversible inhibitors of human MAO-B. nih.govnih.gov This characteristic is often desirable as it can lead to a better safety profile compared to irreversible inhibitors.

Anti-inflammatory Mechanisms

Derivatives of 1,4-benzodioxane have demonstrated significant anti-inflammatory properties. scirp.orgscirp.org Research has shown that certain analogues, such as those with an acetic acid substituent at the 6-position of the 2,3-dihydro-1,4-benzodioxin structure, exhibit notable anti-inflammatory effects. scirp.org In contrast, when the acetic acid group is positioned at the 2-position, the anti-inflammatory activity is only mediocre. scirp.org

A number of substituted derivatives incorporating the 1,4-benzodioxine nucleus have been synthesized and evaluated for their anti-inflammatory capabilities. nih.govresearchgate.net In vivo studies, specifically the carrageenan-induced rat paw edema assay, revealed that several of these compounds displayed anti-inflammatory activity comparable or even superior to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govresearchgate.net For instance, compounds designated as (S)-2, 14, and 17 in one study were found to be more potent than ibuprofen, with compound 17 showing particularly remarkable in vivo activity. nih.govresearchgate.net

The mechanism underlying the anti-inflammatory effects of these compounds is believed to involve the inhibition of key enzymes in the inflammatory pathway. nih.govresearchgate.netrsc.org Specifically, 1,4-benzodioxanes have been identified as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase. nih.govresearchgate.netrsc.org By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is reduced, thereby mitigating the inflammatory response. This dual inhibition of both COX and 5-lipoxygenase pathways suggests a broad spectrum of anti-inflammatory action.

Anticancer Mechanisms

The 1,4-benzodioxane scaffold is a key feature in a variety of compounds exhibiting anticancer activity. scirp.orgscirp.orgnih.gov These derivatives have shown cytotoxic effects against a range of human cancer cell lines. rsc.orgnih.gov

Enzyme Inhibition (e.g., FAK inhibition)

A significant mechanism through which 1,4-benzodioxane derivatives exert their anticancer effects is via the inhibition of Focal Adhesion Kinase (FAK). nih.govnih.gov FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in tumor development and metastasis. nih.gov Consequently, FAK has emerged as a promising target for the development of novel anticancer therapies. nih.govnih.gov

Several studies have focused on designing 1,4-benzodioxan-containing compounds as FAK inhibitors. nih.govnih.govresearchgate.net For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating the 1,4-benzodioxan moiety were synthesized and evaluated for their FAK inhibitory and antiproliferative activities. researchgate.net One of these compounds, designated as 2p, demonstrated potent activity against the HEPG2 human liver cancer cell line and significant FAK inhibition. researchgate.net Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of FAK. researchgate.net

Derivatives of 1,3,4-oxadiazole (B1194373) containing the 1,4-benzodioxan scaffold have also been investigated as potential FAK inhibitors. nih.gov These compounds have shown strong anticancer effects against various human cancer cell lines, including pancreatic cancer cells that overexpress FAK. nih.gov The inhibition of FAK by these derivatives leads to the suppression of downstream signaling pathways, such as the FAK/PI3K/AKT pathway, which is critical for cell survival and proliferation. nih.gov

Interference with Cell Division Proteins (e.g., FtsZ inhibition)

A novel approach to antimicrobial and potentially anticancer therapy involves targeting cell division proteins. One such target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for bacterial cell division. nih.govnih.gov While FtsZ is a prokaryotic protein, the strategy of targeting cell division machinery is also relevant in cancer research.

A class of compounds known as benzodioxane-benzamides has been developed as potent inhibitors of FtsZ. nih.govnih.gov These molecules typically consist of a 2,6-difluorobenzamide (B103285) scaffold linked to a substituted 1,4-benzodioxane ring. nih.gov The development of these inhibitors has been guided by computational studies to optimize their binding to FtsZ. nih.gov Research has demonstrated that these derivatives can disrupt the formation of the Z-ring, a structure crucial for bacterial cytokinesis, leading to potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table presents the Minimum Inhibitory Concentrations (MICs) of some benzodioxane-benzamide FtsZ inhibitors against S. aureus.

CompoundMIC (μg/mL) on MSSA ATCC29213
PC1907231
8j0.5

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research has shown that certain 1,4-benzodioxane derivatives can trigger apoptosis in cancer cells. nih.gov For example, 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxan moiety have been found to induce apoptosis and cause G2/M phase cell cycle arrest in pancreatic cancer cells. nih.gov

The pro-apoptotic effects of these compounds are often linked to their ability to inhibit signaling pathways that promote cell survival. nih.govescholarship.org For instance, the inhibition of FAK by these derivatives can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and cyclin D1. nih.gov Furthermore, the inhibition of the FAK/PI3K/AKT signaling pathway is a critical step in initiating the apoptotic cascade. nih.gov Studies on 1,2,4-triazole (B32235) derivatives have shown that FAK inhibition leads to decreased phosphorylation of downstream survival proteins such as Akt, JNK, and STAT3, ultimately resulting in apoptosis. escholarship.org

Antimicrobial Mechanisms

The 1,4-benzodioxane scaffold is present in numerous compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. arabjchem.orgresearchgate.netresearchgate.net

A series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring system have been synthesized and shown to possess significant antibacterial and antifungal activity. arabjchem.orgresearchgate.net Some of these compounds exhibited potency comparable or even superior to standard drugs like norfloxacin, chloramphenicol, and fluconazole (B54011) against various bacterial and fungal strains. arabjchem.orgresearchgate.net The tested organisms included Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, Aspergillus flavus, and Candida albicans. arabjchem.orgresearchgate.net

The antifungal mechanism of some benzodioxane derivatives has been investigated in detail. nih.gov It has been found that certain compounds act as dual-target inhibitors, targeting both squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51). nih.gov Both of these enzymes are crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov By inhibiting this pathway, the compounds cause disruption of the fungal cell membrane, leading to cell death. nih.gov This dual-target approach is also effective against drug-resistant fungal strains. nih.gov

The following table summarizes the antifungal activity of selected benzodioxane derivatives.

CompoundTargetMIC50 (μg/mL)
10a-2SE/CYP510.125-2.0
22a-2SE/CYP510.125-2.0

Other Biological Activities (e.g., anthelmintic, insecticidal, antihepatotoxic)

In addition to their anti-inflammatory, anticancer, and antimicrobial properties, 1,4-benzodioxane derivatives have been shown to possess a range of other biological activities.

Antihepatotoxic Activity: Several studies have highlighted the potential of 1,4-benzodioxane derivatives in protecting the liver from damage. nih.govnih.gov For instance, a dihydropyrimidinone derivative linked to a 1,4-benzodioxane moiety demonstrated significant antihepatotoxic activity in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats. nih.govnih.gov Pre-treatment with this compound led to a dose-dependent reduction in elevated liver enzymes and an improvement in the lipid profile. nih.govnih.gov The protective effect is attributed to the antioxidant properties of the 1,4-benzodioxane ring system. nih.gov

Insecticidal Activity: Certain 1,4-benzodioxane lignans, such as Haedoxan A, isolated from Phryma leptostachya L., exhibit potent insecticidal activity. rsc.org Furthermore, synthetic 1,4-benzodioxan derivatives have been developed as inhibitors of juvenile hormone (JH) signaling, which could lead to new insect growth regulators. nih.gov One such compound, ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), was found to induce precocious metamorphosis in silkworm larvae by competitively inhibiting JH. nih.gov

Anthelmintic Activity: Analogues of natural 1,4-benzodioxane oxyneolignans have shown activity against Leishmania donovani promastigotes, suggesting their potential as anti-leishmanial agents. rsc.org Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

In-depth Analysis of this compound and its Analogues Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the mechanistic insights into the biological activities and structure-activity relationships (SAR) of this compound and its direct analogues. Despite the broader interest in the 1,4-benzodioxan scaffold as a privileged structure in medicinal chemistry, specific research focusing on the 2,3-dione variant is notably absent from public-domain scientific databases.

While numerous studies have explored the pharmacological potential of various 1,4-benzodioxan derivatives, these investigations have predominantly centered on modifications at other positions of the heterocyclic ring system. These explorations have led to the development of compounds with a wide range of biological activities, including antagonism at α-adrenergic and serotonin receptors, as well as enzyme inhibition. However, these findings are not directly applicable to the unique 2,3-dione substitution pattern of the target compound.

The core chemical structure of this compound features an α-keto-lactone functionality within the dioxan ring. This reactive moiety could theoretically participate in various biological interactions, such as acylating nucleophilic residues in proteins, a mechanism observed for other classes of α-keto acids and their derivatives. Additionally, the planarity and electronic properties of the benzodioxan ring system, modified by the methyl group at the 5-position, would be expected to play a crucial role in any potential ligand-receptor interactions.

Unfortunately, without specific experimental data from binding assays, enzyme inhibition studies, or other biological evaluations for this compound and its close analogues, any discussion of its mechanistic action or structure-activity relationships would be purely speculative. The creation of detailed data tables illustrating these relationships, as requested, is not possible based on the current body of scientific evidence.

The absence of research on this specific compound derivative highlights a potential area for future investigation within the field of medicinal chemistry. The synthesis and biological evaluation of this compound and a library of its analogues could uncover novel pharmacological activities and provide valuable insights into the influence of the 2,3-dione functionality on the biological profile of the 1,4-benzodioxan scaffold.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” and its applications in organic synthesis as outlined.

The search results consistently refer to the broader class of 1,4-benzodioxane derivatives, which are recognized for their versatility as scaffolds in medicinal chemistry and their role in the synthesis of various biologically active molecules. However, literature detailing the specific synthesis, properties, and applications of this compound is not available.

Consequently, it is not possible to provide an article on the requested topics of its use as a chiral building block, a precursor for complex heterocyclic systems, its role in synthesizing pharmaceutically or agrochemically relevant scaffolds, or its applications in material science.

Future Perspectives and Emerging Research Avenues for 5 Methyl 1,4 Benzodioxan 2,3 Dione

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For 5-Methyl-1,4-benzodioxan-2,3-dione, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Conventional approaches to the 1,4-benzodioxane (B1196944) core often rely on the condensation of a catechol derivative with a dihaloethane or a related synthon. For instance, the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been achieved in six steps starting from gallic acid. nih.gov Similarly, 2,3-dihydrobenzo[b] euroasiajournal.orgnih.govdioxine-5-carboxamide has been synthesized from 2,3-dihydroxybenzoic acid. nih.gov These methods, while effective, highlight the need for more streamlined and sustainable alternatives.

Emerging research is expected to explore green chemistry approaches . nih.govmdpi.com This includes the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. mdpi.com

Catalytic methods: The development of novel catalysts, including recyclable and metal-free options, can enhance the atom economy and reduce the environmental impact of the synthesis. mdpi.com

Solvent-free reactions: Mechanochemical methods, such as grinding, offer a completely solvent-free alternative, minimizing waste and potential for environmental contamination. mdpi.com

Bio-based starting materials: Investigating the use of renewable resources as precursors for the synthesis of the benzodioxane scaffold aligns with the principles of sustainability.

The stereoselective synthesis of 1,4-benzodioxane derivatives is another critical area. For example, organocatalysis has been successfully employed to achieve high enantioselectivities in the synthesis of related compounds. nih.gov Future work on this compound will likely leverage these advanced catalytic systems to produce enantiomerically pure forms, which are often crucial for specific biological activities.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogues

A thorough understanding of the three-dimensional structure of this compound and its more complex analogues is fundamental to elucidating their function. Future research will undoubtedly employ a suite of advanced spectroscopic and structural characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine, advanced two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) will be indispensable for the unambiguous structural assignment of complex analogues, particularly in cases of regioisomerism. mdpi.commdpi.com For instance, these techniques have been crucial in differentiating between 5- and 8-substituted 1,4-benzodioxane-2-carboxylates. mdpi.commdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) will also be vital for determining the stereochemistry of new chiral centers in analogues. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will continue to be a critical tool for confirming the elemental composition of newly synthesized compounds. mdpi.comscirp.org Techniques such as electrospray ionization (ESI) are routinely used for the characterization of 1,4-benzodioxane derivatives. nih.govscirp.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. This technique will be essential for unequivocally determining the absolute configuration of chiral analogues and for understanding the precise spatial arrangement of substituents, which is crucial for structure-activity relationship (SAR) studies. researchgate.net

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy will remain a valuable tool for identifying key functional groups, such as the carbonyl groups in the dione (B5365651) ring and any additional functionalities introduced in novel analogues. euroasiajournal.orgscirp.org

The following table summarizes the key characterization techniques and their applications:

TechniqueApplication
1D & 2D NMR Structural elucidation, determination of regio- and stereochemistry.
HRMS Confirmation of elemental composition.
X-ray Crystallography Definitive determination of solid-state structure and absolute configuration.
FT-IR Identification of functional groups.

In-depth Computational Modeling for Predictive Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its analogues, in-depth computational modeling will play a pivotal role in predicting their properties and guiding experimental work.

Density Functional Theory (DFT): DFT calculations are a powerful method for optimizing molecular geometries, calculating spectroscopic properties (such as IR and NMR spectra), and determining electronic properties. euroasiajournal.orgmdpi.com These calculations can be used to:

Predict the most stable conformations of flexible analogues.

Correlate calculated spectroscopic data with experimental results to confirm structural assignments. mdpi.com

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. euroasiajournal.org

Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions and charge distribution. euroasiajournal.org

Molecular Docking: This computational technique is crucial for predicting the binding mode of a ligand within the active site of a biological target. researchgate.net For this compound analogues, docking studies can:

Identify potential biological targets by screening against libraries of protein structures.

Predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.

Guide the rational design of new analogues with improved binding and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for analogues of this compound, it will be possible to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

The integration of these computational methods will enable a more efficient and targeted approach to the discovery and development of novel analogues with desired properties.

Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action

The 1,4-benzodioxane scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. tsijournals.comresearchgate.net This suggests that this compound and its analogues are likely to interact with a variety of biological targets.

Historically, 1,4-benzodioxane derivatives have been investigated as:

α-Adrenoceptor antagonists: For the treatment of hypertension and benign prostatic hyperplasia. nih.govnih.gov

5-HT receptor ligands: With potential applications as antidepressants and anxiolytics. acs.org

Anticancer agents: Some derivatives have shown cytotoxic effects against various cancer cell lines. nih.govnih.gov

Enzyme inhibitors: Including monoamine oxidase (MAO) inhibitors and methionine aminopeptidase (B13392206) (MetAP) inhibitors. nih.govresearchgate.net

Future research will focus on screening this compound and its libraries of analogues against a broader range of biological targets. This will involve high-throughput screening assays to identify novel activities. Once a lead compound and its target are identified, detailed mechanistic studies will be undertaken to elucidate the precise mechanism of action. This may involve techniques such as:

Enzyme kinetics studies: To determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Cell-based assays: To investigate the effects on cellular pathways, such as cell cycle progression and apoptosis. nih.gov

Structural biology: Co-crystallization of active analogues with their target proteins to visualize the binding interactions at an atomic level.

The discovery of novel biological targets and a deeper understanding of the mechanisms of action will open up new therapeutic possibilities for this class of compounds.

Rational Design and Development of Advanced Analogues with Tuned Selectivity

Building upon the knowledge gained from SAR studies, computational modeling, and the identification of biological targets, the rational design of advanced analogues of this compound with tuned selectivity will be a key research focus.

The goal of rational design is to systematically modify the chemical structure to optimize desired properties, such as potency, selectivity, and pharmacokinetic profiles, while minimizing off-target effects. For this compound, this will involve:

Modification of the aromatic ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene (B151609) ring can significantly influence selectivity for different receptor subtypes or enzyme isoforms. nih.gov

Alteration of the dioxane ring: While the core 1,4-benzodioxan-2,3-dione structure will be maintained, modifications to the methyl group or exploration of bioisosteric replacements could be explored.

Structure-activity relationship studies will be crucial in this process. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for the observed biological activity. nih.govnih.gov This iterative process of design, synthesis, and testing, guided by computational modeling, will lead to the development of advanced analogues with fine-tuned selectivity for their intended biological targets, paving the way for their potential application in medicine and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1,4-benzodioxan-2,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted catechol derivatives with diketones. For example, derivatives with benzodioxin cores are synthesized via acid-catalyzed cyclization (e.g., H₂SO₄ or trifluoroacetic acid) under reflux conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for diol:diketone) and inert atmospheres to prevent oxidation. Purity is enhanced via recrystallization from ethanol/water mixtures or silica gel chromatography . For advanced intermediates, organocatalytic methods (e.g., proline-derived catalysts) improve enantioselectivity in asymmetric syntheses .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and substituent positions. For example, the methyl group at position 5 shows a singlet at δ 2.1–2.3 ppm in ¹H NMR. X-ray crystallography resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight within ±2 ppm error. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1750–1780 cm⁻¹ .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of benzodioxan-dione derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme-inhibition data often stem from assay variability (e.g., bacterial strain differences or solvent effects). To resolve these:

  • Standardize assays using CLSI or OECD guidelines.
  • Perform dose-response curves (IC₅₀/EC₅₀ calculations) with controls for solvent cytotoxicity.
  • Use computational docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., methoxy vs. nitro groups) with target binding affinities .

Q. How can enantioselective synthesis of this compound derivatives be achieved for pharmacological studies?

  • Methodological Answer : Chiral organocatalysts (e.g., Cinchona alkaloids or thiourea-based catalysts) enable asymmetric Diels-Alder or Michael additions. For example, a thiourea catalyst induces >90% enantiomeric excess (ee) in cyclization reactions by stabilizing transition states via hydrogen bonding. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Kinetic studies (Eyring plots) correlate activation energies with substituent electronic profiles (Hammett σ constants) .

Experimental Design and Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH Stability : Incubate compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze via HPLC to track degradation products (e.g., hydrolysis of dioxane ring).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition thresholds (>200°C typical for benzodioxanes).
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation via UV spectroscopy .

Q. What analytical techniques resolve overlapping signals in NMR spectra of complex benzodioxan-dione derivatives?

  • Methodological Answer : Use 2D NMR techniques:

  • HSQC/TOCSY : Differentiates overlapping proton signals in crowded regions (e.g., aromatic protons).
  • NOESY : Identifies spatial proximity between substituents (e.g., methyl and carbonyl groups).
  • Dynamic NMR : Resolves conformational exchange broadening by varying temperature (e.g., -40°C to 60°C) .

Structure-Activity Relationship (SAR) Considerations

Q. How do substituent modifications at the benzodioxan core influence biological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-Withdrawing Groups (EWGs) : Nitro or halogens at position 8 enhance antimicrobial activity by increasing electrophilicity.
  • Electron-Donating Groups (EDGs) : Methoxy groups at position 6 improve solubility but reduce metabolic stability.
  • Hybrid Derivatives : Piperazine or thiazolidinedione moieties (e.g., from and ) enhance multitarget profiles (e.g., dual kinase/GPCR inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.